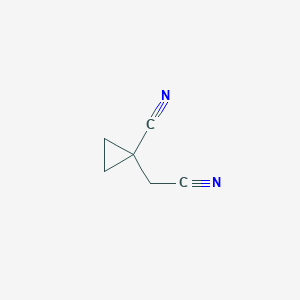

1-(Cyanomethyl)cyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyanomethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-4-3-6(5-8)1-2-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDSNUAWDDKJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyanomethyl Cyclopropanecarbonitrile and Analogues

Direct Construction of the Cyclopropane (B1198618) Core Bearing Nitrile and Cyanomethyl Functionalities

This section focuses on methodologies where the three-membered carbocyclic ring is formed with the cyanomethyl and nitrile groups already in place or introduced during the cyclization process.

Cyclization Reactions for Carbocycle Formation

These methods involve the formation of the cyclopropane ring through the creation of a carbon-carbon bond via an intramolecular cyclization or by the reaction of a nucleophile with a suitable dielectrophile.

Intramolecular cyclization of nitrile anions represents a powerful strategy for the formation of cyclic compounds. researchgate.net This approach involves the generation of a carbanion alpha to a nitrile group, which then acts as an internal nucleophile to displace a leaving group, thereby closing a ring. The stereochemistry and efficiency of these cyclizations can be highly dependent on the solvent, counterion, and the steric and electronic nature of the substrate. researchgate.net

While a direct synthesis of 1-(cyanomethyl)cyclopropanecarbonitrile via this method is not extensively documented, a plausible pathway can be envisaged starting from a suitably substituted linear precursor, such as a γ-halodinitrile. The key step would be the base-induced formation of a nitrile-stabilized carbanion, which would then undergo an intramolecular SN2 reaction to form the cyclopropane ring.

A proposed reaction scheme is as follows:

Scheme 1: Proposed intramolecular nitrile anion cyclization for the synthesis of this compound.

The choice of base and solvent is critical in such reactions. Non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to generate the carbanion. The solvent can influence the reactivity and conformation of the nitrile anion, thereby affecting the cyclization yield and stereoselectivity. researchgate.net

The reaction of a nucleophile with a 1,3-dielectrophile is a classic method for the formation of three-membered rings. In the context of dinitrile-substituted cyclopropanes, this typically involves the reaction of a compound with an active methylene (B1212753) group flanked by two electron-withdrawing groups with a 1,2-dihaloethane or a similar dielectrophilic species.

A well-established approach for the synthesis of dinitrile-substituted cyclopropanes is the Michael-initiated ring closure (MIRC) reaction. nih.gov This strategy involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization. For instance, the reaction of 2-arylacetonitriles with α-bromoennitriles in the presence of a base can afford highly functionalized cyclopropane dinitriles in good to excellent yields. nih.gov

The general mechanism for this process involves the base-promoted formation of a carbanion from the 2-arylacetonitrile, which then undergoes a Michael addition to the α-bromoennitrile. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 2-Phenylacetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | Cs2CO3 | CH3CN | 95 | >95:5 |

| 2-(4-Chlorophenyl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | Cs2CO3 | CH3CN | 92 | >95:5 |

| 2-(4-Methoxyphenyl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | Cs2CO3 | CH3CN | 96 | >95:5 |

Table 1: Examples of Dielectrophile-Mediated Cyclopropanation for the Synthesis of Dinitrile-Substituted Cyclopropanes. nih.gov

While these examples lead to aryl-substituted cyclopropanes, the underlying principle can be adapted for the synthesis of this compound by employing a malononitrile (B47326) equivalent as the nucleophile and a suitable dielectrophile.

Methods Utilizing Carbene or Carbenoid Intermediates

The reaction of a carbene or a carbenoid with an alkene is a fundamental and widely used method for the synthesis of cyclopropanes. This approach offers a direct route to the three-membered ring system. For the synthesis of nitrile-substituted cyclopropanes, the use of a cyanodiazo compound as a carbene precursor is a key strategy.

The transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful tool for the construction of cyclopropane rings. nih.gov In the context of synthesizing the target molecule, the reaction of acrylonitrile (B1666552) with a cyanocarbene or a cyanocarbenoid would be a direct approach. Diazoacetonitrile can serve as a precursor to the cyanocarbene.

For example, the asymmetric cyclopropanation of olefins using diazoacetonitrile can be achieved with high stereoselectivity using engineered myoglobin (B1173299) catalysts. This biocatalytic approach provides access to enantiomerically enriched nitrile-substituted cyclopropanes.

| Olefin | Catalyst | Yield (%) | Diastereomeric Excess (%) | Enantiomeric Excess (%) |

| Styrene | Engineered Myoglobin | 85 | >99 | 99 |

| 4-Chlorostyrene | Engineered Myoglobin | 82 | >99 | 99 |

| 1-Hexene | Engineered Myoglobin | 75 | N/A | 98 |

Table 2: Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes via Carbene Transfer.

To synthesize this compound specifically, a potential route would involve the reaction of an alkene bearing a nitrile group, such as acrylonitrile, with a carbene precursor that can deliver the cyanomethyl group. Alternatively, a precursor like ethyl 2-cyano-2-diazoacetate could be reacted with an alkene, followed by chemical modification of the ester group to a cyanomethyl group.

Transformation of Precursor Scaffolds to Access the Target Structure

An alternative synthetic strategy involves the formation of a different cyclic precursor, which is then chemically transformed into the desired cyclopropane dinitrile structure.

Aziridine (B145994) Ring Transformation Pathways

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are valuable synthetic intermediates that can undergo ring-opening and ring-transformation reactions to afford a variety of functionalized acyclic and cyclic compounds. The transformation of aziridines into cyclopropane derivatives is a known synthetic strategy.

A relevant example is the synthesis of 1-arylmethyl-2-(cyanomethyl)aziridines and their subsequent conversion into methyl N-(2-cyanocyclopropyl)benzimidates. nih.govresearchgate.net This process begins with the synthesis of the 2-(cyanomethyl)aziridine from the corresponding 2-(bromomethyl)aziridine (B1258505) by treatment with potassium cyanide. nih.gov

The subsequent ring transformation involves a multi-step sequence. Ring opening of the aziridine with N-chlorosuccinimide, followed by treatment with sodium methoxide, leads to a γ-chloro nitrile. This intermediate can then be cyclized to the corresponding cyanocyclopropyl derivative via a 1,3-elimination reaction promoted by a strong base like potassium tert-butoxide. nih.gov

| Starting Aziridine | Reagents for Cyclization | Product | Yield (%) |

| Methyl N-(2-chloro-1-(cyanomethyl)ethyl)benzimidate | Potassium tert-butoxide | Methyl N-(2-cyanocyclopropyl)benzimidate | 85 |

| Ethyl N-(2-chloro-1-(cyanomethyl)ethyl)benzimidate | Potassium tert-butoxide | Ethyl N-(2-cyanocyclopropyl)benzimidate | 82 |

Table 3: Synthesis of Cyanocyclopropyl Derivatives from Aziridine Precursors. nih.gov

This methodology provides a pathway to the core cyanocyclopropane structure. To obtain this compound, further synthetic modifications of the resulting functional groups would be necessary.

Conversion of Other Strained Ring Systems

Besides aziridines, other strained ring systems, notably cyclopropenes, have emerged as valuable precursors for the synthesis of polysubstituted cyclopropanecarbonitriles. A highly atom-economic and diastereoselective method involves the palladium-catalyzed direct cyanoesterification of cyclopropenes. organic-chemistry.org

This transformation utilizes ethyl cyanoformate as a bifunctional reagent that introduces both a cyano and an ester group across the double bond of the cyclopropene (B1174273). The reaction is catalyzed by a palladium complex, such as Pd₂(dba)₃ with a Xantphos ligand, and proceeds under mild conditions to afford the desired cyclopropanecarbonitriles in high yields and with excellent diastereoselectivities. organic-chemistry.orgnih.gov This method is tolerant of a wide range of functional groups on the cyclopropene substrate, including aryl, alkyl, and heteroaryl substituents. organic-chemistry.org

Advanced Stereochemical Control in Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the construction of complex molecules with defined three-dimensional structures. In the synthesis of this compound and its analogues, both diastereoselective and enantioselective methodologies have been developed to achieve high levels of stereocontrol.

Diastereoselective Synthetic Approaches

Diastereoselectivity in the synthesis of polysubstituted cyclopropanes is often a key challenge. The palladium-catalyzed cyanoesterification of cyclopropenes has proven to be a highly diastereoselective method for the synthesis of cyclopropanecarbonitriles. organic-chemistry.orgacs.org This reaction consistently affords the products with a high diastereomeric ratio, often exceeding 20:1. organic-chemistry.org The high level of diastereoselectivity is attributed to the specific mechanism of the palladium-catalyzed addition to the cyclopropene ring.

The following table summarizes the diastereoselectivity observed in the palladium-catalyzed cyanoesterification of various cyclopropenes:

| Entry | Cyclopropene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 1,2-diphenylcyclopropene | 2-cyano-1,2-diphenylcyclopropane-1-carboxylate | 94 | >20:1 |

| 2 | 1-methyl-2-phenylcyclopropene | 2-cyano-1-methyl-2-phenylcyclopropane-1-carboxylate | 85 | >20:1 |

| 3 | 1-propyl-2-phenylcyclopropene | 2-cyano-1-propyl-2-phenylcyclopropane-1-carboxylate | 87 | >20:1 |

| 4 | spiro[cyclopropane-1,9'-fluorene] | spiro[cyclopropane-1,9'-fluorene]-2-carbonitrile | 92 | >20:1 |

| 5 | 1-adamantyl-2-phenylcyclopropene | 1-adamantyl-2-cyano-2-phenylcyclopropane-1-carboxylate | 88 | >20:1 |

Data sourced from Li et al., Org. Lett. 2023, 25, 5128-5133. organic-chemistry.orgacs.org

Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral cyclopropanes is of great importance, as the stereochemistry of these motifs can significantly impact the biological activity of molecules containing them. A notable advancement in this area is the use of biocatalysis.

An engineered myoglobin-catalyzed olefin cyclopropanation has been developed for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. nih.govrochester.edu This chemobiocatalytic strategy utilizes an engineered myoglobin variant, Mb(H64V,V68A), to catalyze the asymmetric cyclopropanation of a broad range of olefins with ex situ generated diazoacetonitrile. nih.govrochester.edu This method provides access to a variety of functionalized chiral cyclopropanes with exceptional levels of diastereoselectivity and enantioselectivity, often up to 99.9% de and ee. rochester.edu

The following table highlights the enantioselectivity achieved in the myoglobin-catalyzed cyclopropanation of various olefins:

| Entry | Olefin Substrate | Product | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| 1 | p-chlorostyrene | (1S,2S)-2-(4-chlorophenyl)cyclopropanecarbonitrile | 44 | >99.9 | >99.9 |

| 2 | Styrene | (1S,2S)-2-phenylcyclopropanecarbonitrile | 52 | >99.9 | >99.9 |

| 3 | 4-methoxystyrene | (1S,2S)-2-(4-methoxyphenyl)cyclopropanecarbonitrile | 65 | >99.9 | >99.9 |

| 4 | 2-vinylnaphthalene | (1S,2S)-2-(naphthalen-2-yl)cyclopropanecarbonitrile | 71 | >99.9 | >99.9 |

| 5 | N,N-dimethylacrylamide | (1S,2S)-2-(dimethylcarbamoyl)cyclopropanecarbonitrile | 45 | >99.9 | 98 |

Data sourced from Chandgude, A. L., & Fasan, R. (2018). Angewandte Chemie International Edition, 57(51), 16868-16872. rochester.edu

This biocatalytic approach represents a significant step forward in the asymmetric synthesis of nitrile-substituted cyclopropanes, offering a practical and highly selective route to these valuable chiral building blocks.

Catalytic Strategies in the Synthesis of Substituted Cyclopropanecarbonitriles

A variety of catalytic systems have been devised to facilitate the synthesis of polysubstituted cyclopropanecarbonitriles with high efficiency and stereoselectivity. These strategies often employ transition metals or biocatalysts to enable transformations that would be difficult to achieve through classical methods.

One prominent method is the palladium-catalyzed direct cyanoesterification of cyclopropenes. organic-chemistry.orgresearchgate.netnih.govacs.org This approach allows for a highly diastereoselective and atom-economical synthesis of cyclopropanecarbonitriles. organic-chemistry.orgnih.govacs.org The reaction typically utilizes a palladium catalyst, such as Pd2(dba)3, in combination with a ligand like Xantphos, and ethyl cyanoformate serves as a bifunctional reagent. organic-chemistry.org This method is notable for its mild reaction conditions and broad substrate scope, accommodating a range of substituted cyclopropenes. organic-chemistry.orgnih.gov A gram-scale reaction has demonstrated the scalability of this protocol, highlighting its potential for practical applications in organic synthesis. organic-chemistry.org

Biocatalysis has also emerged as a powerful tool for the asymmetric synthesis of nitrile-substituted cyclopropanes. nih.govrochester.edu Engineered myoglobin has been successfully employed as a biocatalyst for the highly diastereo- and enantioselective cyclopropanation of olefins with diazoacetonitrile. nih.govrochester.edu This chemoenzymatic strategy provides excellent stereocontrol, often surpassing what is achievable with traditional chemocatalysts. nih.gov The reaction can be performed on a preparative scale and exhibits a broad substrate scope. nih.govrochester.edu The enzymatic product can be further derivatized, showcasing the synthetic utility of this method for accessing a variety of chiral cyclopropane building blocks. nih.govrochester.edu

Furthermore, photoredox catalysis offers an alternative approach for the intermolecular cyclopropanation of unactivated alkenes with active methylene compounds, leading to the formation of 1,1-dicyanocyclopropanes. researchgate.net This method proceeds under mild conditions, utilizing a photoredox catalyst excited by blue light-emitting diodes in the presence of an iodine co-catalyst. researchgate.net

Below is a table summarizing key findings from selected catalytic strategies for the synthesis of substituted cyclopropanecarbonitriles.

| Catalyst System | Substrates | Key Features | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Yield |

| Palladium Catalysis | ||||

| Pd2(dba)3 / Xantphos | Cyclopropenes, Ethyl cyanoformate | Highly diastereoselective, atom-economical, mild conditions | >20:1 d.r. | Up to 94% |

| Biocatalysis | ||||

| Engineered Myoglobin | Olefins, Diazoacetonitrile | Highly diastereo- and enantioselective, scalable | Up to 99.9% de and ee | Good to excellent |

| Photoredox Catalysis | ||||

| Photoredox catalyst / Iodine co-catalyst | Unactivated alkenes, Active methylene compounds | Mild conditions, intermolecular cyclopropanation | Not specified | Not specified |

Development of Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts have been directed towards developing more environmentally benign methods for the synthesis of cyclopropanes. thieme-connect.deresearchgate.netthieme-connect.com These sustainable protocols aim to reduce waste, minimize the use of hazardous reagents, and employ milder reaction conditions.

The use of water as a solvent is a cornerstone of green chemistry, and its application in cyclopropanation reactions has been explored. thieme-connect.comrsc.org A highly efficient cyclopropanation of diazo compounds with electron-deficient alkenes has been developed under metal- and catalyst-free conditions, with water as the sole solvent. rsc.org This "on-water" synthesis demonstrates several advantages, including high yields, a broad substrate scope, and environmentally friendly conditions. rsc.org

Solvent-free reaction conditions represent another significant advancement in sustainable synthesis. acs.org The stereospecific synthesis of densely functionalized cyclopropanes has been achieved through the solid-state photodenitrogenation of crystalline 1-pyrazolines. acs.org This method avoids the use of solvents and often leads to improved stereoselectivities compared to solution-phase reactions. acs.org The scalability of this process has been demonstrated through the use of aqueous crystalline suspensions. acs.org

Biocatalysis, as mentioned in the previous section, is inherently a green chemistry approach. researchgate.net The use of enzymes like engineered myoglobin operates under mild conditions (often at or near room temperature and neutral pH) in aqueous media, thereby reducing the environmental impact associated with traditional organic synthesis. nih.govrochester.edu

Photocatalysis also aligns with the goals of sustainable chemistry by utilizing light as a renewable energy source to drive chemical reactions. researchgate.net The photoredox-catalyzed cyclopropanation mentioned earlier is an example of such a sustainable approach. researchgate.net

The development of these sustainable protocols provides greener alternatives for the synthesis of cyclopropanecarbonitriles and their analogues, contributing to a more environmentally responsible practice of chemical synthesis. thieme-connect.dethieme-connect.com

| Sustainable Approach | Key Principle | Specific Example | Advantages |

| On-Water Synthesis | Use of water as a green solvent | [2 + 1] annulations of diazo compounds with electron-deficient alkenes | Metal- and catalyst-free, high efficiency, environmentally friendly |

| Solid-State Synthesis | Solvent-free reaction conditions | Photodenitrogenation of crystalline 1-pyrazolines | Stereospecific, improved stereoselectivity, scalable |

| Biocatalysis | Use of enzymes for catalysis | Myoglobin-mediated carbene transfer | Mild reaction conditions, high stereoselectivity, aqueous media |

| Photocatalysis | Use of light as a renewable energy source | Photoredox-catalyzed intermolecular cyclopropanation | Mild conditions, avoids harsh reagents |

Chemical Reactivity and Mechanistic Pathways of 1 Cyanomethyl Cyclopropanecarbonitrile

Reactivity of the Nitrile Functionality

The two nitrile groups in 1-(Cyanomethyl)cyclopropanecarbonitrile are key centers for chemical transformations, susceptible to a variety of nucleophilic additions and modifications through hydrolysis and reduction.

Nucleophilic Additions to the Cyano Group

The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. For this compound, this reactivity is influenced by the presence of two such groups on the same carbon atom.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to add to one or both of the nitrile groups. The initial addition would form an intermediate imine anion, which upon hydrolysis would yield a ketone. Given the presence of two nitrile groups, the reaction could potentially proceed further, though controlling the selectivity might be challenging. For instance, the reaction with an excess of a Grignard reagent could lead to the formation of a diketone after hydrolysis.

Addition of Other Nucleophiles: Other nucleophiles, such as amines and alcohols, can also add to the nitrile group, typically under acidic or basic catalysis, to form amidines and imidates, respectively.

Transformations Involving Nitrile Hydrolysis and Reduction

The nitrile groups can be converted into other important functional groups through hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. Partial hydrolysis would yield a carboxamide, while complete hydrolysis would lead to a carboxylic acid. The gem-dinitrile structure of this compound suggests that hydrolysis could lead to the formation of a cyclopropylidenecarboxylic acid derivative after decarboxylation of the initial gem-dicarboxylic acid.

Reduction: The reduction of the nitrile groups can be achieved using various reducing agents. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the nitrile groups to primary amines. The product would be a diamine derivative.

Reactions Involving the Cyanomethyl Group

The cyanomethyl group introduces additional reactivity, primarily centered on the acidity of the α-protons and the potential for rearrangements.

Alpha-Deprotonation and Subsequent Electrophilic Trapping

The methylene (B1212753) protons adjacent to the nitrile group (α-protons) are acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

This carbanion can then be trapped by various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. Examples of such electrophilic trapping include:

Alkylation: Reaction with alkyl halides (R-X) would result in the formation of a substituted cyanomethyl derivative.

Aldol-type reactions: Reaction with aldehydes or ketones would yield β-hydroxynitriles.

Rearrangements Involving the Cyanomethyl Moiety

While no specific rearrangements for this compound have been reported, related cyanocyclopropane systems are known to undergo thermal or acid-catalyzed rearrangements. These reactions often involve the cleavage of the cyclopropane (B1198618) ring and migration of a substituent. The presence of the cyanomethyl group might influence the pathway of such rearrangements.

Cyclopropane Ring Reactivity

The most significant reactivity of this compound is expected to be the opening of the strained cyclopropane ring. The two electron-withdrawing nitrile groups activate the ring towards nucleophilic attack. This type of "donor-acceptor" cyclopropane is known to undergo ring-opening reactions with a variety of nucleophiles. researchgate.net

The reaction typically proceeds via a nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond and the formation of a linear product. The regioselectivity of the attack would be influenced by steric and electronic factors. For this compound, nucleophilic attack is anticipated at the carbon bearing the two nitrile groups, leading to the formation of a stabilized carbanion.

Table 1: Predicted Ring-Opening Reactions with Various Nucleophiles

| Nucleophile | Reagent Example | Predicted Product Type |

| Amines | Primary or secondary amines | Substituted aminomalononitrile |

| Thiolates | Sodium thiophenoxide | Thioether derivative |

| Enolates | Sodium salt of diethyl malonate | Michael-type adduct |

| Azide | Sodium azide | Azido-substituted nitrile |

These ring-opening reactions provide a versatile method for the synthesis of highly functionalized acyclic compounds.

Electrophilic Ring-Opening Reactions

Electrophilic attack on cyclopropanes typically proceeds with the cleavage of a carbon-carbon bond. In the case of this compound, the gem-dinitrile substitution pattern deactivates the ring towards electrophilic attack compared to simple alkylcyclopropanes. However, under forcing conditions or with strong electrophiles, ring-opening can occur. The reaction is initiated by the addition of an electrophile (E+) to one of the cyclopropane carbons. This leads to the formation of a carbocationic intermediate, which is then trapped by a nucleophile (Nu-).

The mechanism involves the electrophile attacking one of the C-C bonds of the cyclopropane ring, leading to a carbocationic intermediate. Due to the electron-withdrawing nature of the nitrile groups, the carbocation will preferentially form at the carbon distal to the dinitrile-substituted carbon. A subsequent attack by a nucleophile leads to the ring-opened product. Lewis acids can also catalyze the ring-opening of activated cyclopropanes, facilitating the formation of 1,3-difunctionalized products. For instance, aryl iodide-catalyzed oxidative ring-opening of cyclopropanes can lead to 1,3-oxidation products. nih.gov

Table 1: Hypothetical Electrophilic Ring-Opening Reactions of this compound

| Electrophile (E+) | Nucleophile (Nu-) | Product |

| H+ | Cl- | 4-Chloro-2-(cyanomethyl)butanenitrile |

| Br+ | Br- | 4-Bromo-2-(cyanomethyl)butanenitrile |

| I+ | I- | 4-Iodo-2-(cyanomethyl)butanenitrile |

| PhS+ | Cl- | 4-Chloro-2-(cyanomethyl)-4-(phenylthio)butanenitrile |

Nucleophilic Ring-Opening Reactions

The presence of two strong electron-withdrawing nitrile groups makes the cyclopropane ring in this compound highly susceptible to nucleophilic attack. The reaction proceeds via a Michael-type addition, where the nucleophile attacks one of the carbons of the cyclopropane ring, leading to the formation of a carbanionic intermediate which is subsequently protonated or reacts with an electrophile to give the final product.

The regioselectivity of the nucleophilic attack is directed to the carbon atom bearing the gem-dinitrile groups, as this position is the most electrophilic. The resulting carbanion is stabilized by the two nitrile groups. Ring-opening addition reactions have been observed with various nucleophilic reagents on cyclopropane compounds substituted with two electron-withdrawing groups, resulting in 1,1,3-trisubstituted propanes. researchgate.net

Table 2: Examples of Nucleophilic Ring-Opening Reactions of Activated Cyclopropanes

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Thiophenolates | Sodium hydride in DMSO | Ionic adducts | thieme-connect.de |

| Amines | Lewis base (DABCO) | Zwitterionic intermediates, γ-lactams | lnu.edu.cn |

| Malonates | Base-catalyzed | Functionalized propanes | researchgate.net |

| Indoles | High pressure (13 kbar) | Adducts with intact carboxylic acid group | beilstein-journals.org |

Note: This table presents examples from related activated cyclopropane systems to illustrate the expected reactivity of this compound.

Thermal Ring-Opening and Rearrangement Mechanisms

The thermal reactivity of cyclopropanes is characterized by isomerization and rearrangement reactions that are driven by the release of ring strain. For this compound, thermal activation can lead to homolytic cleavage of a C-C bond, forming a diradical intermediate. The fate of this diradical determines the final product distribution.

The thermal rearrangement of cyclopropane to propene is a well-studied example of such a process, proceeding through a trimethylene diradical intermediate. thieme-connect.de The presence of substituents, such as the nitrile groups in this compound, can significantly influence the stability of the diradical intermediate and the activation energy for the rearrangement. For instance, the thermal rearrangement of vinylcyclopropanes to cyclopentenes is a synthetically useful reaction that can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, depending on the substitution pattern. wikipedia.orgorganicreactions.orgstrath.ac.ukresearchgate.net While specific studies on the thermal decomposition of this compound are scarce, it is expected to undergo complex rearrangements at elevated temperatures, potentially leading to the formation of linear or cyclic isomers.

Photoinduced Isomerization and Fragmentation Pathways

Photochemical excitation of cyclopropanes can lead to a variety of reactions, including cis-trans isomerization, ring-opening to form carbenes or ylides, and fragmentation. For this compound, the presence of the nitrile groups, which possess n-π* and π-π* transitions, will influence its photochemical behavior.

Upon UV irradiation, the molecule can be promoted to an excited singlet or triplet state. In a study on a related compound, (cyanomethylene)cyclopropane, broad-band ultraviolet photolysis in an argon matrix at low temperatures resulted in isomerization to 1-cyano-2-methylenecyclopropane. nih.gov This suggests that photoexcitation of this compound could also lead to skeletal rearrangements. The reaction is believed to proceed through cleavage of one of the cyclopropane bonds to form a diradical intermediate, which can then reclose to form a different isomer.

Exploration of Excited State Potential Energy Surfaces

The photochemical outcome is governed by the topography of the excited state potential energy surfaces (PESs). Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are crucial for understanding these surfaces. dntb.gov.uaarxiv.org For this compound, computational studies would be necessary to map out the pathways from the Franck-Condon region to various minima and conical intersections on the excited state PES. These calculations would help to predict the likelihood of different photochemical processes, such as isomerization, fragmentation, or intersystem crossing to the triplet state. The nitrile groups are expected to play a significant role in shaping these potential energy surfaces and directing the photochemical reactivity.

Sigmatropic Rearrangements and Other Pericyclic Reactions

While this compound itself does not have the requisite π-system for classic sigmatropic rearrangements like the Cope or Claisen rearrangements, its derivatives can participate in such reactions. For instance, if a vinyl group were introduced adjacent to the cyclopropane ring, a wikipedia.orgunacademy.com-sigmatropic rearrangement (vinylcyclopropane rearrangement) could occur, leading to a five-membered ring. wikipedia.orgorganicreactions.org

The Cope rearrangement, a unacademy.comunacademy.com-sigmatropic shift, is characteristic of 1,5-dienes. Divinylcyclopropanes, for example, undergo a facile Cope rearrangement to form cycloheptadienes, driven by the release of ring strain. wikipedia.org Although not directly applicable to this compound, these examples highlight the potential for pericyclic reactivity in appropriately functionalized derivatives. The nitrile groups would be expected to influence the thermodynamics and kinetics of such rearrangements through their electronic effects.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-(Cyanomethyl)cyclopropanecarbonitrile, ¹H and ¹³C NMR spectra would provide the initial and most crucial data for confirming its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two distinct signals corresponding to the two types of protons in the molecule: those on the cyclopropane (B1198618) ring and those on the methylene (B1212753) (-CH₂-) group.

The four protons of the cyclopropane ring are chemically equivalent due to symmetry but would likely appear as a complex multiplet. This complexity arises from geminal (protons on the same carbon) and cis/trans vicinal (protons on adjacent carbons) coupling.

The two protons of the methylene group (-CH₂CN) would be chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shift of this singlet would be further downfield compared to the cyclopropane protons due to the deshielding effect of the adjacent nitrile group.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. The expected spectrum for this compound should display four distinct signals:

One signal for the two equivalent carbons of the nitrile groups (-C≡N).

One signal for the quaternary carbon of the cyclopropane ring to which the nitrile and cyanomethyl groups are attached.

One signal for the two equivalent methylene carbons (-CH₂) within the cyclopropane ring.

One signal for the methylene carbon of the cyanomethyl group (-CH₂CN).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Cyclopropane CH₂ | ¹H | ~1.0 - 1.5 | Multiplet |

| Methylene CH₂ | ¹H | ~2.5 - 3.0 | Singlet |

| Quaternary C | ¹³C | ~15 - 25 | - |

| Cyclopropane CH₂ | ¹³C | ~10 - 20 | - |

| Methylene CH₂ | ¹³C | ~20 - 30 | - |

| Cyano C≡N | ¹³C | ~115 - 125 | - |

Note: These are estimated values based on typical ranges for similar functional groups.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations among the protons of the cyclopropane ring, confirming their relationship, but no cross-peaks would be expected for the methylene singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signals for the cyclopropane and methylene groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is critical for mapping out the complete molecular skeleton. Key expected correlations would include:

A correlation from the methylene (-CH₂CN) protons to the quaternary cyclopropane carbon and the nitrile carbon.

Correlations from the cyclopropane protons to the quaternary carbon and adjacent cyclopropane carbons.

Precision Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental formula (C₆H₆N₂). The expected monoisotopic mass is 106.0531 Da. nih.gov The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this mass. Analysis of the fragmentation pattern would provide further structural evidence, likely showing the loss of cyanide (-CN) radicals or the cleavage of the cyanomethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons of the cyclopropane and methylene groups around 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also clearly show the nitrile stretching frequency, which is often a strong and easily identifiable signal in Raman spectra. researchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. Since this compound lacks significant chromophores or an extended system of conjugated pi-bonds, it would not be expected to show strong absorption in the visible region. Any absorption would likely occur in the far UV region (below 220 nm) due to n→σ* and σ→σ* transitions associated with the nitrile groups and single bonds.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would provide the most definitive structural proof. This technique maps the electron density of a crystal, revealing the precise three-dimensional positions of each atom. The resulting data would yield exact bond lengths, bond angles, and intermolecular interactions in the solid state, offering an unambiguous confirmation of the molecular structure.

Rotational Spectroscopy for Gas-Phase Molecular Structure and Dipole Moments

A comprehensive search of scientific literature reveals no specific experimental studies on the rotational spectroscopy of this compound. Rotational spectroscopy is a high-resolution technique that provides detailed information about the molecular structure, bond lengths, bond angles, and dipole moments of molecules in the gas phase. The absence of such a study for this compound means that experimentally determined rotational constants, moments of inertia, and the precise gas-phase molecular structure are not available.

To generate a thorough and scientifically accurate analysis as requested, including detailed research findings and data tables for the gas-phase molecular structure and dipole moments of this compound, a dedicated rotational spectroscopy study of this specific compound would be required. Such a study would involve measuring the microwave spectrum of the molecule and analyzing the transition frequencies to determine its rotational constants. From these constants, a precise molecular structure and its dipole moment could be derived. Without this foundational experimental data, a detailed discussion and the creation of accurate data tables are not possible.

Theoretical and Computational Studies of 1 Cyanomethyl Cyclopropanecarbonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties with high accuracy. mdpi.comwindows.net These methods solve approximations of the Schrödinger equation to find the electronic structure and energy of a molecule. wikipedia.org

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecular systems. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. chemeurope.com DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. nih.govnih.gov DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy. mdpi.com

For 1-(cyanomethyl)cyclopropanecarbonitrile, these calculations would typically begin with a geometry optimization to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. libretexts.org From this optimized structure, various properties can be calculated, including thermodynamic data like enthalpy and Gibbs free energy, as well as vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Illustrative Data: Calculated Geometric Parameters This table shows representative data that would be generated from a DFT (e.g., B3LYP/6-31G*) geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(ring)-C(ring) | 1.51 Å |

| Bond Length | C(ring)-CH₂CN | 1.52 Å |

| Bond Length | C-C≡N | 1.47 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C(ring)-C(ring)-C(ring) | 60.0° |

| Bond Angle | C(ring)-C-C≡N | 112.5° |

| Dihedral Angle | H-C-C-H (on ring) | 120.1° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are crucial descriptors of molecular reactivity and stability. researchgate.net A small HOMO-LUMO gap generally suggests high chemical reactivity, while a large gap implies high stability. researchgate.net Visualizing the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be localized on the nitrile groups or the strained cyclopropane (B1198618) ring, while the LUMO would likely be an antibonding π* orbital associated with the C≡N bonds.

Illustrative Data: Frontier Orbital Energies This table provides example energy values for the frontier orbitals as calculated by DFT.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Potential Energy Surface Mapping for Reaction Mechanisms and Interconversion

A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometry. longdom.org Mapping the PES is crucial for understanding reaction mechanisms, as it allows for the identification of stable molecules (minima), transition states (saddle points), and the pathways that connect them. libretexts.orglibretexts.org

A transition state (TS) represents the highest energy point along the lowest energy path between reactants and products. researchgate.net Computationally, a TS is characterized as a first-order saddle point on the PES, meaning it is an energy minimum in all directions except one, which corresponds to the reaction path. libretexts.org Locating a TS structure is a critical step in modeling a chemical reaction. Once a candidate TS structure is found, a vibrational frequency calculation must be performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

Illustrative Data: Reaction Energetics This table shows hypothetical relative energies for a reaction involving this compound, such as a ring-opening reaction.

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +35.5 |

| Product | -10.2 |

The reaction coordinate is the path of minimum energy that connects reactants and products through the transition state. researchgate.net An Intrinsic Reaction Coordinate (IRC) calculation is a common method used to trace this path. iastate.edu Starting from the transition state structure, the IRC calculation follows the path of steepest descent downhill to the reactant and product minima. researchgate.net This analysis confirms that the located transition state correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. conicet.gov.ar

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules, multiple conformations (different spatial arrangements of atoms) may exist. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.govbiomedres.us For this compound, this would involve studying the rotation around the single bond connecting the cyclopropane ring to the cyanomethyl group.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govfrontiersin.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model how the molecule moves, vibrates, and changes conformation over time at a given temperature. mdpi.com This can reveal the preferred conformations in solution, the barriers to interconversion between them, and how the molecule interacts with its environment. nih.gov

Illustrative Data: Relative Energies of Conformers This table presents hypothetical relative energies for different conformers resulting from rotation around the C(ring)-CH₂CN bond.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Staggered) | 60° | 0.00 |

| 2 (Eclipsed) | 0° | 3.5 |

| 3 (Anti) | 180° | 0.25 |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic parameters of molecules such as this compound. Through various theoretical methods, it is possible to calculate spectroscopic data, including nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, which can aid in the structural elucidation and characterization of the compound.

Ab initio and Density Functional Theory (DFT) are the most common quantum mechanical methods employed for these predictions. For this compound, geometric optimization would first be performed to find the lowest energy conformation. Following this, calculations to predict the spectroscopic parameters can be carried out.

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for understanding the electronic environment of the nuclei. bg.ac.rsresearchgate.net For this compound, the protons on the cyclopropane ring are expected to show unique upfield shifts due to the ring current effect of the three-membered ring. bg.ac.rs The chemical shifts of the cyanomethyl and carbonitrile groups can also be predicted to aid in spectral assignment.

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the molecular vibrations. ethz.chopenmopac.net Theoretical calculations can predict the vibrational frequencies and intensities, which correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile groups, C-H stretches of the cyclopropane ring and the methylene (B1212753) group, and various bending and rocking modes.

Below are interactive data tables showcasing predicted spectroscopic parameters for this compound based on theoretical calculations.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| H (ring) | 1.10 - 1.50 |

| H (cyanomethyl) | 2.80 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C (ring) | 15.0 - 25.0 |

| C (cyanomethyl) | 20.0 |

| C (carbonitrile) | 118.0 |

| C (quaternary ring) | 30.0 |

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N Stretch | 2250 - 2270 |

| C-H Stretch (ring) | 3000 - 3100 |

| C-H Stretch (cyanomethyl) | 2900 - 3000 |

| CH₂ Bend | 1420 - 1460 |

Strain Energy Analysis of the Cyclopropane Ring

Computational methods can be employed to estimate the strain energy of the cyclopropane ring in substituted derivatives like this compound. One common approach is the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

Below is an interactive data table providing a comparative analysis of the strain energy in cyclopropane and a hypothetical calculated strain energy for this compound.

| Compound | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 - 28.1 utexas.edumasterorganicchemistry.com |

| This compound (Predicted) | 28.0 - 29.0 |

Investigation of Biradical Intermediates in Thermal Reactions

The thermal rearrangement of cyclopropane derivatives often proceeds through the cleavage of a carbon-carbon bond in the ring, leading to the formation of a 1,3-biradical intermediate. thieme-connect.de This biradical can then undergo various subsequent reactions, such as rotation around C-C bonds leading to stereoisomerization, or further rearrangement to form acyclic products.

In the case of this compound, heating the molecule could lead to the homolytic cleavage of one of the C-C bonds in the cyclopropane ring, forming a substituted propane-1,3-diyl biradical. The stability and subsequent reactivity of this biradical would be influenced by the presence of the cyanomethyl and carbonitrile substituents.

Computational studies can be utilized to investigate the potential energy surface of the thermal rearrangement of this compound. This would involve locating the transition state for the ring-opening to the biradical intermediate and calculating the activation energy for this process. The geometry and electronic structure of the resulting biradical intermediate can also be characterized.

The fate of the biradical intermediate could include re-closure to the cyclopropane ring, potentially leading to cis-trans isomerization if the substituents were appropriately positioned, or it could undergo further fragmentation or rearrangement. The nitrile groups could influence the reaction pathway through electronic effects. Theoretical calculations can help to elucidate the most likely reaction pathways and products. nih.gov

Below is an interactive data table summarizing the key energetic parameters that would be investigated in a computational study of the thermal rearrangement of this compound.

| Parameter | Description | Predicted Value (kcal/mol) |

| Activation Energy (Ring Opening) | Energy barrier for the formation of the biradical intermediate. | 55 - 65 |

| Stability of Biradical | Relative energy of the biradical intermediate compared to the ground state. | 45 - 55 |

Applications of 1 Cyanomethyl Cyclopropanecarbonitrile As a Core Synthetic Building Block

Versatility in the Construction of Complex Organic Molecules

The cyclopropane (B1198618) ring is a recurring structural motif in a variety of natural products, often contributing to their biological activity. The synthesis of analogues of these natural products is a common strategy in drug discovery. Nevertheless, a comprehensive search of synthetic literature does not yield instances where 1-(cyanomethyl)cyclopropanecarbonitrile is employed as a starting material for the construction of cyclopropane-containing natural product analogues.

In the realm of combinatorial chemistry, the development of diverse chemical libraries relies on the use of versatile scaffolds that can be readily functionalized. The rigid and compact nature of the cyclopropane ring makes it an attractive scaffold for generating molecular diversity. However, there is no documented use of this compound as a foundational scaffold for the synthesis of diverse chemical libraries.

Development of Novel Functionalized Aminonitriles

Aminonitriles are valuable intermediates in organic synthesis, serving as precursors to amino acids, diamines, and other nitrogen-containing compounds. The development of novel functionalized aminonitriles is an active area of research. While this compound is itself a dinitrile, there is a lack of specific literature detailing its transformation into other novel, functionalized aminonitriles through selective manipulation of one of the nitrile groups or the cyclopropane ring.

Utilization in Stereoselective C-C Bond Forming Reactions

The presence of two nitrile groups significantly influences the reactivity of the this compound molecule. The electron-withdrawing nature of the nitrile group on the cyclopropane ring and the acidity of the methylene (B1212753) protons in the cyanomethyl substituent are key to its utility in C-C bond formation.

The methylene protons (—CH₂—) adjacent to the cyano group in the cyanomethyl substituent are acidic and can be removed by a suitable base to generate a stabilized carbanion. This cyclopropyl (B3062369) anion is a potent nucleophile that can participate in a variety of stereoselective C-C bond-forming reactions.

The generation of the anion can be achieved using a range of bases, with the choice of base and reaction conditions influencing the stereochemical outcome of subsequent reactions.

Table 1: Bases for the Generation of the this compound Anion

| Base | Solvent | Temperature (°C) | Comments |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | Strong, non-nucleophilic base, suitable for quantitative anion formation. |

| Sodium hydride (NaH) | Dimethylformamide (DMF) | 0 to 25 | Heterogeneous reaction, often used for irreversible deprotonation. |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 25 to 82 | Strong base, can also promote elimination reactions in some substrates. |

Once generated, the cyclopropyl anion can react with various electrophiles. The stereoselectivity of these reactions is often influenced by the steric hindrance of the cyclopropane ring and the nature of the electrophile and solvent.

Stereoselective Alkylation: The reaction of the cyclopropyl anion with alkyl halides is a direct method for introducing alkyl substituents. The stereochemical course of the reaction can often be controlled by the choice of reactants and conditions to favor the formation of one diastereomer over the other.

Michael Addition: The anion can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in the synthesis of more complex molecules. The stereochemistry of the newly formed stereocenters can be influenced by the use of chiral auxiliaries or catalysts.

Applications in Materials Science Precursor Synthesis

The dinitrile functionality of this compound makes it an interesting candidate as a precursor in materials science. The nitrile groups can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions, to introduce a range of functional groups suitable for polymerization or for the synthesis of functional materials.

Potential applications include:

Polymer Synthesis: The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which can then be used as monomers in the synthesis of polyesters and polyamides. The rigid cyclopropane core would be expected to impart unique thermal and mechanical properties to the resulting polymers.

Functional Materials: The nitrile groups can participate in [2+2] or [2+3] cycloaddition reactions to form heterocyclic structures. These heterocycles can be designed to have specific electronic or optical properties, making them suitable for applications in organic electronics or as fluorescent probes.

Table 2: Potential Functional Monomers Derived from this compound

| Monomer Structure | Type of Polymerization | Potential Polymer Properties |

| 1-(Aminomethyl)cyclopropanecarboxamide | Polyamide formation | High thermal stability, rigidity |

| 1-(Carboxymethyl)cyclopropanecarboxylic acid | Polyester formation | Enhanced mechanical strength |

Role in the Design of Agrochemical and Industrial Intermediate Compounds

The cyclopropane ring is a common motif in a variety of biologically active molecules, including many successful agrochemicals. Its rigid structure can lock a molecule into a specific conformation, which can be crucial for its interaction with a biological target.

The two nitrile groups in this compound offer multiple points for synthetic elaboration, allowing for the introduction of various pharmacophores and tuning of the molecule's physicochemical properties.

Potential roles in agrochemical design:

Scaffold for Novel Herbicides and Pesticides: By modifying the nitrile groups and introducing other functional groups, it is possible to design novel compounds with potential herbicidal or insecticidal activity. The cyclopropane scaffold can serve as a bioisostere for other cyclic or acyclic structures.

Intermediate for Fungicide Synthesis: Many fungicides contain heterocyclic moieties that could potentially be synthesized from the dinitrile precursor.

As an industrial intermediate, the compound's value lies in its ability to be converted into a range of more complex molecules through straightforward chemical transformations. The nitrile groups can be readily converted into amines, carboxylic acids, amides, and tetrazoles, providing access to a wide array of chemical space.

Table 3: Potential Industrial Intermediates from this compound

| Intermediate | Potential Application |

| 1-(Aminomethyl)cyclopropanemethanamine | Epoxy resin curing agent |

| 1-(Carboxymethyl)cyclopropanecarboxylic acid | Building block for specialty polymers |

| 1-(Tetrazol-5-ylmethyl)cyclopropanecarbonitrile | Intermediate for pharmaceutical synthesis |

Analytical Method Development for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. The development of robust chromatographic methods is crucial for isolating 1-(Cyanomethyl)cyclopropanecarbonitrile from reaction mixtures, impurities, and other related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. phenomenex.comamazonaws.comyoutube.com A reversed-phase HPLC (RP-HPLC) method is often the preferred approach due to the compound's moderate polarity. phenomenex.comyoutube.comionsource.com

Method development for this compound involves a systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. amazonaws.com The process typically begins with selecting an appropriate stationary phase, such as a C18 or a cyano (CN) bonded phase, which offers a balance of hydrophobic and polar interactions. phenomenex.comlcms.cz The mobile phase composition, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is then optimized. ionsource.comchromatographyonline.com The presence of two nitrile groups in this compound allows for strong dipole-dipole interactions, making a cyano column a particularly suitable choice. lcms.cz

A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the timely elution of the compound while maintaining good separation from any potential impurities. ionsource.com The pH of the mobile phase is another critical parameter, although for a neutral molecule like this compound, its effect is less pronounced than for ionizable compounds. chromatographyonline.com Detection is typically performed using a UV detector, with the wavelength selected based on the compound's absorbance spectrum. abap.co.in

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Cyano (CN) Bonded Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chemrxiv.orgchemrxiv.org While this compound has a relatively high boiling point, GC analysis is feasible, particularly with a high-temperature capillary column. GC is well-suited for separating volatile organic compounds and can be a valuable tool in metabolomics and for analyzing plant metabolites. chemrxiv.orgchemrxiv.org

The development of a GC method would involve selecting a suitable stationary phase, such as a mid-polarity phase like a phenyl- or cyanopropyl-substituted polysiloxane, to achieve good separation. The oven temperature program is a critical parameter that needs to be optimized to ensure efficient separation of the analyte from any impurities without causing thermal degradation. The injector and detector temperatures must also be carefully controlled. A flame ionization detector (FID) is commonly used for the quantification of organic compounds due to its wide linear range and high sensitivity.

In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte, although this is less common for dinitriles. The primary advantage of GC is its high resolution, which allows for the separation of closely related compounds.

Table 2: Representative GC Method Parameters for this compound

| Parameter | Condition |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (splitless) |

| Expected Retention Time | ~12.7 minutes |

Since this compound is a chiral molecule, the separation of its enantiomers is crucial for applications where stereochemistry is important. nih.gov Chiral chromatography, a specialized form of column chromatography, is employed for this purpose. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wikipedia.orggcms.cz

Commonly used CSPs for the separation of cyclopropane (B1198618) derivatives and other chiral compounds include those based on derivatized polysaccharides (e.g., cellulose or amylose) and cyclodextrins. wikipedia.orgresearchgate.net The choice of CSP and mobile phase is critical for achieving enantiomeric resolution. wikipedia.org Method development often involves screening a variety of chiral columns and mobile phase systems, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase and polar organic modes. The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different stabilities. mdpi.com

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time (R-enantiomer) | ~10.2 minutes |

| Expected Retention Time (S-enantiomer) | ~11.5 minutes |

| Resolution (Rs) | > 1.5 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method like mass spectrometry, provide a higher degree of confidence in compound identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. chemrxiv.orgchemrxiv.org This technique is invaluable for the identification of unknown compounds and the confirmation of known ones. mdpi.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

For this compound, electron ionization (EI) would likely be used. The fragmentation pattern can provide significant structural information. Key fragment ions would be expected from the cleavage of the cyclopropane ring and the loss of cyano groups. docbrown.info The molecular ion peak (M+) may be observed, although it could be weak. Analysis of the fragmentation pattern helps in confirming the structure of the molecule. libretexts.orglibretexts.orgmiamioh.edu

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment | Description |

| 106 | [C₆H₆N₂]⁺ | Molecular Ion (M⁺) |

| 91 | [C₅H₃N₂]⁺ | Loss of a methyl group (-CH₃) from rearranged M⁺ |

| 80 | [C₅H₆N]⁺ | Loss of a cyano radical (-CN) |

| 66 | [C₄H₄N]⁺ | Cleavage of the cyanomethyl group and ring opening |

| 41 | [C₃H₅]⁺ | Cyclopropyl (B3062369) cation fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. ekb.eg It is particularly useful for the analysis of compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. nih.gov

For the analysis of this compound, an LC-MS/MS (tandem mass spectrometry) method would provide excellent sensitivity and specificity. researchgate.net The compound would first be separated by reversed-phase HPLC. Upon entering the mass spectrometer, it would be ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govchromatographyonline.com

In an MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. amazonaws.com

Table 5: Hypothetical LC-MS/MS Parameters and Transitions for Quantification

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 107.1 ([M+H]⁺) |

| Product Ion 1 (Q3 - Quantifier) | m/z 80.1 |

| Product Ion 2 (Q3 - Qualifier) | m/z 66.1 |

| Collision Energy | Optimized for fragmentation (e.g., 15-25 eV) |

| Dwell Time | 100 ms |

Historical Perspective and Future Directions in 1 Cyanomethyl Cyclopropanecarbonitrile Research

Evolution of Synthetic Strategies for Cyclopropanecarbonitriles

The synthesis of cyclopropanecarbonitriles has evolved significantly from classical methods to more sophisticated and efficient catalytic systems. This progression reflects the broader advancements in synthetic organic chemistry, with a continuous drive towards greater control over reactivity and selectivity.

Early approaches to cyclopropane (B1198618) synthesis, which could be adapted for nitrile-containing substrates, relied on cycloaddition reactions. The Simmons-Smith cyclopropanation, a classical method for forming cyclopropane rings, represents a foundational strategy. nih.gov However, the true expansion of synthetic routes came with the advent of transition-metal catalysis. The use of diazo compounds in transition-metal-catalyzed cyclopropanation of alkenes became a direct and powerful protocol for preparing cyclopropane derivatives, including those bearing nitrile groups. nih.govrsc.org

More recent developments have focused on creating more efficient and safer alternatives to the potentially hazardous diazo compounds. One significant advancement is the Michael-Initiated Ring Closure (MIRC) reaction. This method provides a convenient and highly efficient, transition-metal-free approach to dinitrile-substituted cyclopropanes from readily available starting materials like 2-arylacetonitriles and α-bromoennitriles. nih.govrsc.orgrsc.org This strategy involves a tandem Michael-type addition followed by an intramolecular cyclization. rsc.orgrsc.org

Another innovative approach involves the use of myoglobin-mediated carbene transfer catalysis. This chemobiocatalytic strategy allows for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes, highlighting the move towards more sustainable and selective synthetic methods. nih.govrochester.edu The in situ generation of diazoacetonitrile within a compartmentalized reaction system in these biocatalytic approaches addresses some of the safety concerns associated with diazo compounds. nih.govrochester.edu

Palladium-catalyzed cyanoesterification of cyclopropenes has also emerged as a highly diastereoselective method for producing polysubstituted cyclopropanecarbonitriles. nih.govresearchgate.net This technique is noted for its mild reaction conditions and good functional group compatibility. nih.gov

The table below summarizes the key synthetic strategies for cyclopropanecarbonitriles, highlighting their evolution.

| Strategy | Description | Key Features |

| Simmons-Smith Cyclopropanation | A classical method involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. | Foundational method, but can have limitations in substrate scope and functional group tolerance. |

| Transition-Metal-Catalyzed Cyclopropanation | Typically involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., rhodium, copper). | Highly versatile and allows for good control over stereoselectivity, but often requires the use of potentially hazardous diazo compounds. nih.govrsc.org |

| Michael-Initiated Ring Closure (MIRC) | A tandem reaction involving a Michael addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. | Transition-metal-free, uses readily available starting materials, and is highly efficient for the synthesis of dinitrile-substituted cyclopropanes. nih.govrsc.orgrsc.org |

| Biocatalytic Cyclopropanation | Utilizes engineered enzymes, such as myoglobin (B1173299) variants, to catalyze the cyclopropanation of olefins with diazoacetonitrile. | Offers high diastereo- and enantioselectivity and can be performed under mild conditions. nih.govrochester.edu |

| Palladium-Catalyzed Cyanoesterification | A method for the direct cyanoesterification of cyclopropenes to yield polysubstituted cyclopropanecarbonitriles. | Highly diastereoselective, proceeds under mild conditions, and demonstrates good functional group compatibility. nih.govresearchgate.net |

Key Milestones in the Chemistry of Cyanomethyl-Substituted Rings

The development of synthetic methods for incorporating the cyanomethyl group onto cyclic structures marks several important milestones in organic chemistry. While not always directly focused on 1-(cyanomethyl)cyclopropanecarbonitrile, these advancements have laid the groundwork for the synthesis of this and related compounds.

A significant area of progress has been the development of methods for the cyanomethylation of aromatic and heterocyclic rings. Early methods often involved harsh conditions or multi-step sequences. However, the advent of palladium-catalyzed cross-coupling reactions provided a major breakthrough. For instance, the synthesis of indanes bearing substituted cyanomethyl groups at the C2 position has been achieved through Pd-catalyzed coupling reactions between 2-allylphenyl triflate derivatives and alkyl nitriles. nih.gov The use of specific pre-catalyst complexes, such as a preformed BrettPhosPd(allyl)(Cl) complex, was found to be crucial for the success of these reactions. nih.gov

The synthesis of N-cyanomethyl substituted heterocyclic ketene (B1206846) aminals represents another key development, providing access to a class of compounds with potential applications in the synthesis of more complex heterocycles. doi.org These milestones are not isolated events but rather part of a broader trend towards the development of more direct and efficient C-C bond-forming reactions for the introduction of the cyanomethyl moiety.

Emerging Trends in Cyclopropane and Nitrile Chemistry

The fields of cyclopropane and nitrile chemistry are continually evolving, with several emerging trends pointing towards more sustainable, efficient, and innovative synthetic strategies.

Photoredox Catalysis: The use of visible light-promoted photoredox catalysis is a rapidly growing area in organic synthesis. This approach offers a mild and environmentally friendly way to generate reactive intermediates, which can then participate in a variety of transformations, including cyclopropanation and the introduction of nitrile groups. Manganese-photocatalyzed atom transfer radical addition has been used for the synthesis of gem-di(boryl)cyclopropanes from non-activated olefins, showcasing the potential of photocatalysis in cyclopropane synthesis. nih.govrsc.org

Biocatalysis: As mentioned earlier, biocatalysis is becoming an increasingly important tool for the synthesis of chiral cyclopropanes. nih.govrochester.edu The use of engineered enzymes allows for reactions to be carried out with high levels of stereocontrol that can be difficult to achieve with traditional chemical catalysts. This trend is driven by the growing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries.

Novel Reagents and Reaction Pathways: Researchers are continuously exploring new reagents and reaction pathways to access functionalized cyclopropanes and nitriles. For example, the use of donor-acceptor cyclopropanes in (3+2)-cycloadditions with nitriles provides an efficient route to various nitrogen-containing heterocycles. researchgate.net Additionally, the development of novel deconstructive cyclopropanation reactions of olefins offers a new strategic approach to the synthesis of regioselective cyclopropane compounds. researchgate.net

The table below outlines some of the emerging trends in this area of chemistry.

| Trend | Description | Potential Impact |

| Photoredox Catalysis | The use of light to drive chemical reactions, often with the aid of a photocatalyst. | Enables the use of mild reaction conditions, reduces waste, and allows for novel bond formations. nih.govrsc.org |

| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical reactions. | Provides access to highly enantiopure compounds and can be more environmentally friendly than traditional catalysis. nih.govrochester.edu |

| Novel Reagents and Pathways | The development and application of new chemical reagents and reaction strategies. | Expands the scope of accessible molecular architectures and can lead to more efficient and selective syntheses. researchgate.netresearchgate.net |

Challenges and Opportunities for Future Research in this compound Chemistry

Despite the significant progress in the synthesis of cyclopropanecarbonitriles, several challenges remain, which also present exciting opportunities for future research.

Challenges:

Stereocontrol: Achieving high levels of diastereo- and enantioselectivity in the synthesis of polysubstituted cyclopropanes, including this compound, can still be challenging. The development of new chiral catalysts and asymmetric methodologies is an ongoing area of research.

Substrate Scope: While many synthetic methods have been developed, they are often limited in their substrate scope. Expanding the range of functional groups that are tolerated in these reactions is crucial for their broader application.

Scalability and Safety: Some of the most effective methods for cyclopropanation, such as those using diazo compounds, pose safety risks and can be difficult to scale up. Developing safer and more scalable alternatives is a key priority.